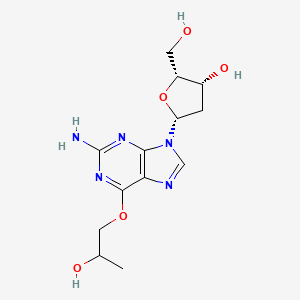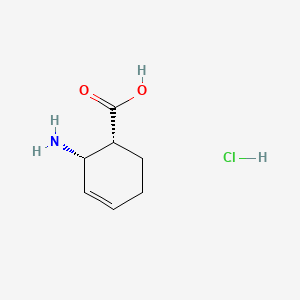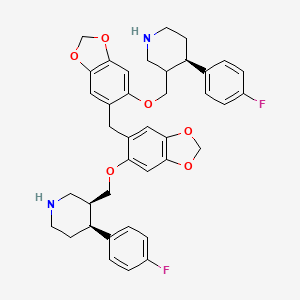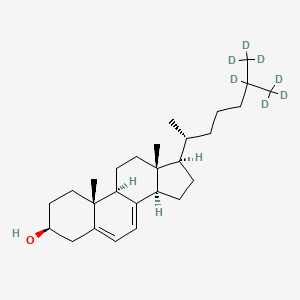
4,5,6,7-Tetradeuterio-1-benzofuran
Overview
Description
“4,5,6,7-Tetradeuterio-1-benzofuran” is a derivative of benzofuran . Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings. This colorless liquid is a component of coal tar and is the structural nucleus of many related compounds with more complex structures .
Chemical Reactions Analysis
Benzofuran and its derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI). The anticancer activity of this class of compounds against the human ovarian cancer cell line A2780 was evaluated .Scientific Research Applications
Anticancer Activity
Benzofuran derivatives, including 4,5,6,7-Tetradeuterio-1-benzofuran, have shown potential anticancer activity . They have demonstrated a wide range of biological and pharmacological activities, including anticancer properties . For instance, benzofuran–coumarin derivatives have shown pro-apoptotic properties in cancer cells .
Anti-Tumor Properties
Benzofuran compounds have been found to possess strong anti-tumor properties . They have been used in the synthesis of new derivatives that can be applied to a variety of disorders .
Antibacterial Activity
Benzofuran compounds, including 4,5,6,7-Tetradeuterio-1-benzofuran, have shown strong antibacterial activities . This makes them potential candidates for the development of new antibacterial drugs .
Anti-Oxidative Properties
Benzofuran derivatives have demonstrated anti-oxidative properties . This suggests their potential use in the treatment of diseases caused by oxidative stress .
Anti-Viral Activity
Benzofuran compounds have shown anti-viral activities . For example, a novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity .
Drug Development
Benzofuran compounds are considered potential natural drug lead compounds . They have been used in the development of novel scaffold compounds utilized as anticancer agents .
Synthesis of Complex Benzofuran Derivatives
Benzofuran compounds have been used in the synthesis of complex benzofuran derivatives . These derivatives have been synthesized using unique free radical cyclization cascades .
Construction of Benzofuran Rings
Benzofuran compounds have been used in the construction of benzofuran rings . This has been achieved through proton quantum tunneling, which results in fewer side reactions and high yield .
Future Directions
Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities. Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .
Mechanism of Action
Target of Action
4,5,6,7-Tetradeuterio-1-benzofuran is a derivative of benzofuran . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives have been shown to interact with various biological targets, leading to changes in cellular processes . For example, some benzofuran compounds have demonstrated anti-hepatitis C virus activity and anti-cancer properties .
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Benzofuran derivatives have been associated with anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
properties
IUPAC Name |
4,5,6,7-tetradeuterio-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O/c1-2-4-8-7(3-1)5-6-9-8/h1-6H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANQTJSKSUMEQM-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C=CO2)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetradeuterio-1-benzofuran | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details













Synthesis routes and methods V
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclopropanecarboxylic acid, 2-(1,2-dihydroxyethyl)-, methyl ester, [1alpha,2beta(S*)]-](/img/no-structure.png)
![12-Hydroxy-14-(1-hydroxypropan-2-yl)-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one](/img/structure/B1146816.png)
![1-[4-(Methoxymethoxy)phenyl]piperazine](/img/structure/B1146821.png)






